1,5-Bis(2-methylpiperidin-1-yl)pentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(2-methylpiperidin-1-yl)pentane-1,5-dione is an organic compound with the molecular formula C₁₇H₃₀N₂O₂ It is a derivative of piperidine, a six-membered ring containing nitrogen, and features two piperidine rings attached to a pentane-1,5-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-methylpiperidin-1-yl)pentane-1,5-dione typically involves the reaction of 2-methylpiperidine with pentane-1,5-dione under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 2-methylpiperidine, followed by nucleophilic addition to the carbonyl groups of pentane-1,5-dione. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to control the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(2-methylpiperidin-1-yl)pentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The piperidine rings can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding diols.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
1,5-Bis(2-methylpiperidin-1-yl)pentane-1,5-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Bis(2-methylpiperidin-1-yl)pentane-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The piperidine rings can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cell membranes, affecting their permeability and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(4-methylpiperidin-1-yl)pentane-1,5-dione: Similar structure but with different substitution on the piperidine rings.
1,5-Bis(2-pyridyl)pentane-1,5-dione: Contains pyridine rings instead of piperidine rings.
Uniqueness
1,5-Bis(2-methylpiperidin-1-yl)pentane-1,5-dione is unique due to the presence of two 2-methylpiperidine rings, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological systems.
Properties
Molecular Formula |
C17H30N2O2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1,5-bis(2-methylpiperidin-1-yl)pentane-1,5-dione |
InChI |
InChI=1S/C17H30N2O2/c1-14-8-3-5-12-18(14)16(20)10-7-11-17(21)19-13-6-4-9-15(19)2/h14-15H,3-13H2,1-2H3 |
InChI Key |
CPNWMNXAMYVOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)CCCC(=O)N2CCCCC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.